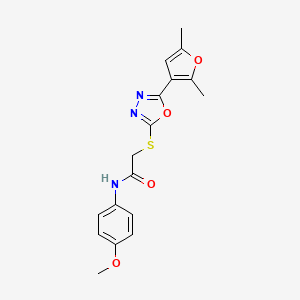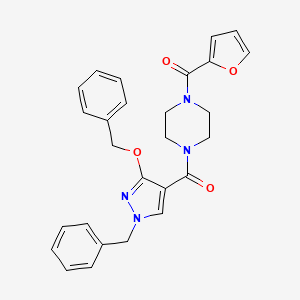
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
BenchChem offers high-quality (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on related compounds demonstrates innovative synthetic approaches and characterization of compounds with complex structures, including pyrazole derivatives and their potential in various fields. For instance, Abdelhamid et al. (2012) explored the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines, showcasing the versatility of pyrazole derivatives in heterocyclic chemistry, which could be relevant for the synthesis and characterization of the given compound (Abdelhamid, Shokry, & Tawfiek, 2012).
Antimicrobial and Antitumor Applications
Research into related pyrazole derivatives has indicated potential antimicrobial and antitumor activities. Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, Abou-Elmagd et al. (2016) investigated N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone for antitumor activity, suggesting the broader potential of pyrazole-containing compounds in cancer research (Abou-Elmagd, El-ziaty, Elzahar, Ramadan, & Hashem, 2016).
Photochemical Studies
The study of photochemical properties of related compounds could offer insights into the behavior of the given compound under light exposure. For instance, the photodegradation of natural substances like visnagin has been studied, providing valuable information on the photooxygenation and ozonolysis reactions that could be applicable to similar compounds (Atta, Hishmat, & Wamhoff, 1993).
Corrosion Inhibition
The application of organic inhibitors for the corrosion of mild steel in acidic mediums, including furan-2-yl derivatives, showcases the potential of these compounds in materials science and engineering. Singaravelu, Bhadusha, and Dharmalingam (2022) demonstrated significant inhibition efficiency, suggesting the relevance of studying such compounds for corrosion protection (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Eigenschaften
IUPAC Name |
[4-(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c32-26(29-13-15-30(16-14-29)27(33)24-12-7-17-34-24)23-19-31(18-21-8-3-1-4-9-21)28-25(23)35-20-22-10-5-2-6-11-22/h1-12,17,19H,13-16,18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKVMTVINOCKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

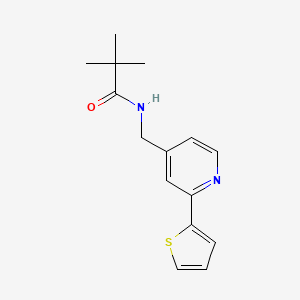
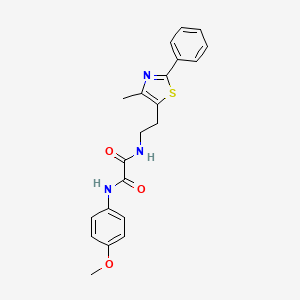
amine](/img/structure/B2779922.png)
![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2779923.png)

![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2779925.png)

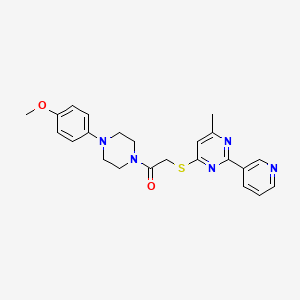
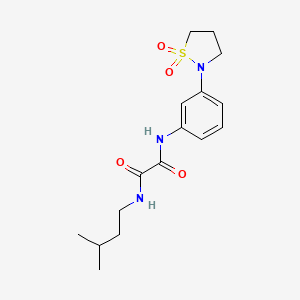
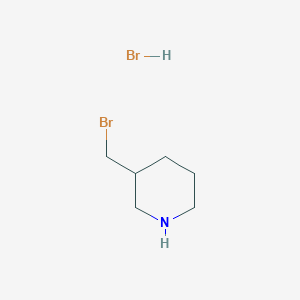
![N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779938.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779940.png)
